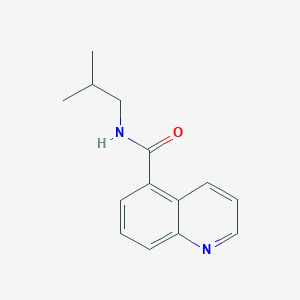
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide, also known as DMAPB, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide binds to Keap1, a negative regulator of Nrf2, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the expression of antioxidant and detoxification genes, leading to the reduction of oxidative stress and inflammation. 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In neurodegenerative disorders, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation, leading to the preservation of neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to be a potent activator of the Nrf2 pathway, making it a valuable tool for studying the role of Nrf2 in various diseases. However, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been shown to have off-target effects, which may complicate the interpretation of results. Additionally, the synthesis of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide can be challenging and time-consuming, which may limit its availability for lab experiments.
Zukünftige Richtungen
For 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide research include the identification of more potent and selective Nrf2 activators, the development of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide derivatives with improved pharmacokinetic properties, and the investigation of the therapeutic potential of 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide in various diseases. Additionally, the role of Nrf2 in aging and age-related diseases is an area of active research, and 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide may be a valuable tool for studying this topic.
Synthesemethoden
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with pyridine-3-carboxaldehyde and 2-aminobenzamide. The final product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-10-16(2)20(12-15)21(25)18-7-3-4-8-19(18)22(26)24-14-17-6-5-11-23-13-17/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQINANKJHUEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
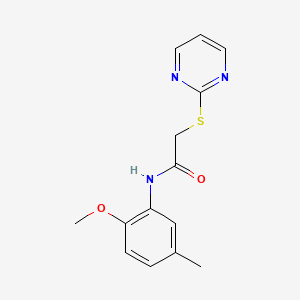
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
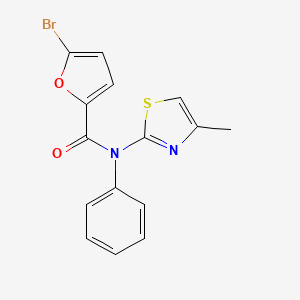

![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)
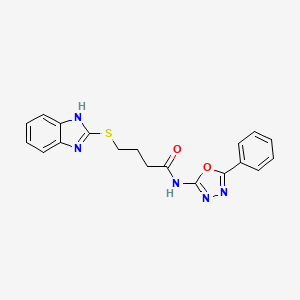

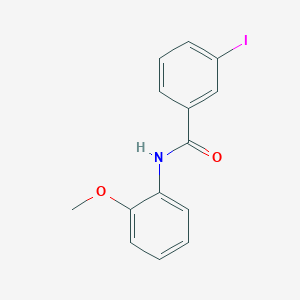

![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)
